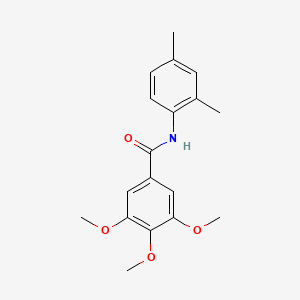![molecular formula C8H12O2 B2731078 5-Oxaspiro[2.5]octane-2-carbaldehyde CAS No. 1784642-23-4](/img/structure/B2731078.png)
5-Oxaspiro[2.5]octane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxaspiro[2.5]octane-2-carbaldehyde is a derivative of oxaspiro[2.5]octane . It is used in the treatment of various disorders and conditions, such as overweight and obesity . The molecular formula of this compound is C8H12O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H12O2 . The InChI code for this compound is 1S/C8H12O2/c9-6-7-5-8(7)1-3-10-4-2-8/h6-7H,1-5H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 140.182 g/mol . It is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Drug Discovery
5-Oxaspiro[2.5]octane-2-carbaldehyde and its derivatives are integral in the synthesis of novel compounds for drug discovery. Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes designed as multifunctional and structurally diverse modules for drug discovery, highlighting the compound's role in creating new therapeutic agents. This approach also includes enantioselective synthesis, indicating its potential in developing drugs with specific activity profiles Li, Rogers-Evans, & Carreira, 2013.
Enzymatic Reactivity and Stereochemistry
The compound's stereochemistry is crucial in biological activity, as demonstrated by Weijers et al. (2007), who investigated the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes. Their study underscores the significance of stereochemistry in the biological effectiveness of spiroepoxides, suggesting potential applications in enzyme-based detoxification or biocatalysis processes Weijers, Könst, Franssen, & Sudhölter, 2007.
Catalytic Oxidation
Iwahama et al. (2000) developed a highly efficient catalytic oxidation of alcohols to carbonyl compounds using N-hydroxyphthalimide combined with a Co species, leveraging molecular oxygen. This method, applicable to this compound derivatives, illustrates the compound's utility in green chemistry applications, enabling the efficient synthesis of key intermediates for pharmaceuticals and fine chemicals Iwahama et al., 2000.
Structural and Conformational Analysis
Montalvo-González and Ariza-Castolo (2012) performed a structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy. Their work provides insights into the preferred conformations and relative configurations, which are vital for designing compounds with desired physical and chemical properties Montalvo-González & Ariza-Castolo, 2012.
Inhibition Performance in Material Science
Chafiq et al. (2020) explored the inhibition performances of spirocyclopropane derivatives, related to this compound, for mild steel protection in HCl. Their study highlights the potential of these compounds in corrosion inhibition, offering an environmentally friendly alternative to traditional inhibitors. This research not only contributes to material science but also opens avenues for developing new protective agents in industrial applications Chafiq et al., 2020.
Safety and Hazards
The safety information for 5-Oxaspiro[2.5]octane-2-carbaldehyde indicates that it is potentially dangerous. The hazard statements include H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
5-oxaspiro[2.5]octane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-7-4-8(7)2-1-3-10-6-8/h5,7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWZKPEAUCSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C=O)COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

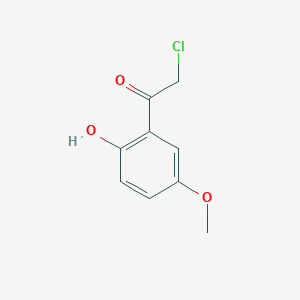
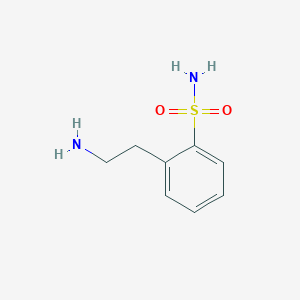
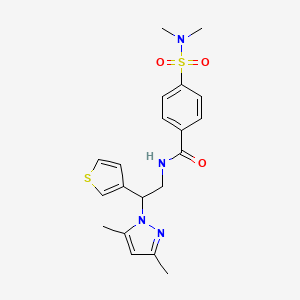
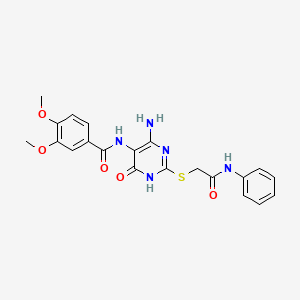
![3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2731003.png)
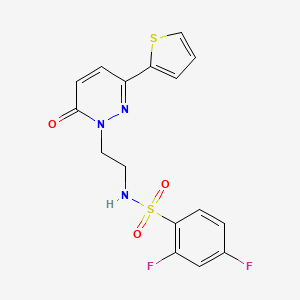
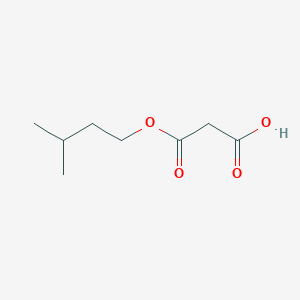
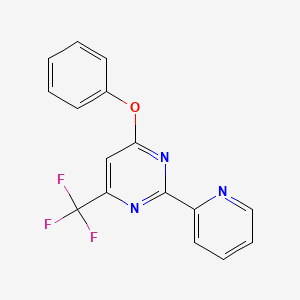
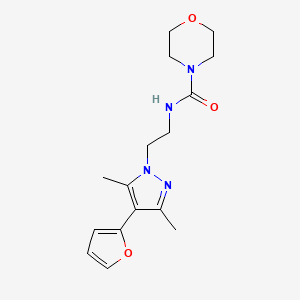
![5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2731011.png)
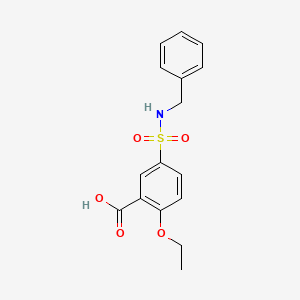
![5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731014.png)
![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731017.png)
